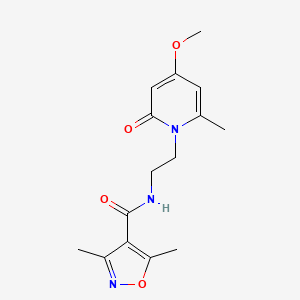

N-(1-methanesulfonylpiperidin-4-yl)but-2-ynamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

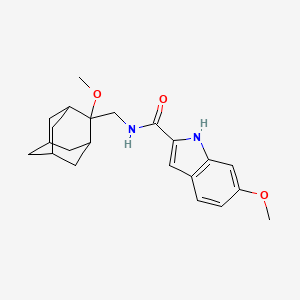

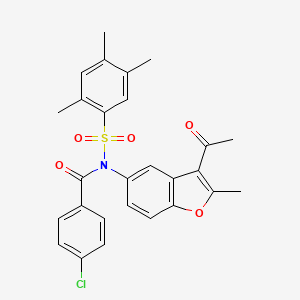

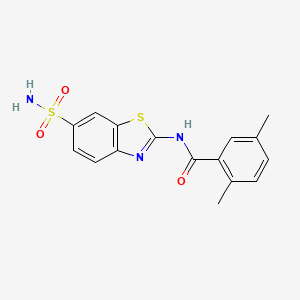

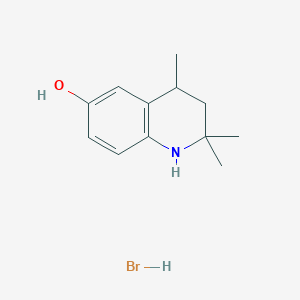

“N-(1-methanesulfonylpiperidin-4-yl)but-2-ynamide” is a complex organic compound. It contains a piperidine ring, which is a common feature in many pharmaceutical drugs. The methanesulfonyl group attached to the piperidine ring is a good leaving group in organic synthesis. The but-2-ynamide moiety contains a triple bond, which suggests that this compound could participate in reactions typical for alkynes .

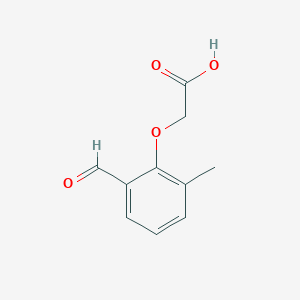

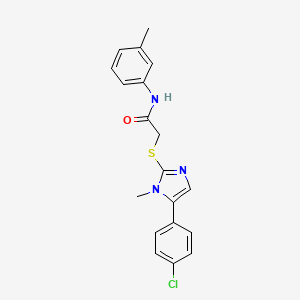

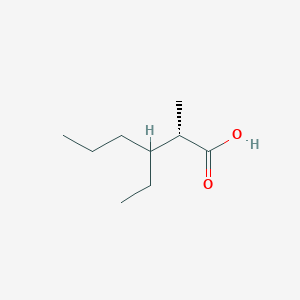

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperidine ring, a methanesulfonyl group, and a but-2-ynamide group. The exact structure would depend on the specific locations of these groups within the molecule .

Chemical Reactions Analysis

The chemical reactions that this compound could undergo would largely depend on the reactivity of its functional groups. The methanesulfonyl group could act as a leaving group in nucleophilic substitution reactions. The but-2-ynamide group, containing a triple bond, could potentially undergo addition reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, stability, and reactivity would be influenced by the presence and arrangement of its functional groups .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Synthesis

“N-(1-methanesulfonylpiperidin-4-yl)but-2-ynamide” is a versatile chemical compound used in scientific research. Its unique structure offers diverse applications in pharmaceutical synthesis. Piperidine derivatives are present in more than twenty classes of pharmaceuticals .

Catalysis

The compound’s unique structure can be used in catalysis. The piperidine moiety in the compound can act as a catalyst in various chemical reactions .

Anticancer Applications

The compound has potential applications in cancer treatment. For instance, it has been used as an inhibitor of cyclin-dependent kinase 2 (CDK2) for treating cancer .

Antimicrobial Applications

Piperidine derivatives, such as this compound, have been utilized in different ways as antimicrobial agents . They can be used to develop new antimicrobial drugs.

Anti-inflammatory Applications

The compound has potential applications in the treatment of inflammation. Piperidine derivatives have been used as anti-inflammatory agents .

Analgesic Applications

Piperidine derivatives, including this compound, have been used as analgesic agents . They can help in the development of new pain relief medications.

Antipsychotic Applications

This compound has potential applications in the treatment of psychiatric disorders. Piperidine derivatives have been used as antipsychotic agents .

Wirkmechanismus

Target of Action

A related compound, n-phenyl-n-[1-(2-phenethyl)piperidin-4-yl]prop-2-enamide (acrylfentanyl), is known to act on opioid receptors . It’s plausible that N-(1-methanesulfonylpiperidin-4-yl)but-2-ynamide may have similar targets due to structural similarities.

Mode of Action

It’s known that compounds with similar structures, such as acrylfentanyl, interact with their targets (opioid receptors) by mimicking the action of endogenous opioids, leading to analgesic effects .

Biochemical Pathways

Opioids generally affect the pain and reward pathways in the brain, leading to analgesia and feelings of euphoria .

Pharmacokinetics

Similar compounds are typically well-absorbed, widely distributed in the body, metabolized in the liver, and excreted in urine .

Result of Action

Opioids generally decrease the perception of pain at the cellular level by reducing the activity of pain-sensing neurons .

Safety and Hazards

Eigenschaften

IUPAC Name |

N-(1-methylsulfonylpiperidin-4-yl)but-2-ynamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3S/c1-3-4-10(13)11-9-5-7-12(8-6-9)16(2,14)15/h9H,5-8H2,1-2H3,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARSZOJLPYNLWDG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(=O)NC1CCN(CC1)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-methanesulfonylpiperidin-4-yl)but-2-ynamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chlorophenoxy)-2-methyl-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2376930.png)

![3-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-N-(4-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2376939.png)

![3-chloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2376942.png)

![2-(4-Isopropoxybenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2376945.png)